N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a fascinating compound often explored in the realms of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.
Step 1: Start with 2-(ethylthio)benzamide.
Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.
Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.
Industrial Production Methods
In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:
Controlled temperatures
Catalytic agents to improve yield and selectivity
Continuous flow reactors for increased efficiency
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like m-chloroperbenzoic acid.
Reduction: Often using agents such as lithium aluminium hydride.
Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid at room temperature.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide under UV light.
Major Products
Oxidation: Products include oxidized benzamide derivatives.
Reduction: Yields reduced forms of the parent compound, often removing oxo groups.
Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.
Biology
Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine
In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.
Industry
Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.
Mechanism of Action
The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.
Comparison with Similar Compounds
When compared to other benzamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide stands out due to its combination of the cyclopropyl and pyridazinyl moieties, which confer unique properties.
List of Similar Compounds
2-(ethylthio)benzamide derivatives: which lack the pyridazinyl group.
Cyclopropyl-benzamide compounds: which do not have the pyridazinyl substitution.
Pyridazinyl-benzamides: that lack the cyclopropyl group.
So there you have it! A dive into the fascinating world of this compound. Chemical curiosity truly never ends, does it?
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLLHCBJKOQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.